3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
The compound “3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide” is a derivative of pyrimidine and thiophene . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Thiophenes are sulfur-containing, five-membered heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyrimidines are planar and aromatic, while thiophenes have a five-membered ring with a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrimidines can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a nitro group could make the compound more reactive .Scientific Research Applications
Molecular Complex Reactions and Applications
Molecular complexes involving thiophene dioxide derivatives exhibit significant reactivity, enabling the synthesis of various compounds. For example, the molecular complex 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine can undergo reactions with amines, leading to the formation of aminodinitrobutadienes and demonstrating its potential in organic synthesis and materials science (Efremova et al., 2004).
Electronic Devices and Molecular Electronics
Compounds containing nitroamine redox centers, similar in functionality to the query compound, have been used in electronic devices. These molecules, when included in self-assembled monolayers, can exhibit negative differential resistance and significant on-off peak-to-valley ratios, indicating their utility in developing advanced electronic components (Chen et al., 1999).
Thermal Behavior and Metal Complexes
The thermal behavior of metal complexes involving 5-nitrosopyrimidine derivatives has been studied, providing insights into their stability and potential applications in materials science and catalysis. Such studies offer a foundation for understanding the thermal properties of related compounds (Sánchez-Sánchez et al., 1984).
Antimalarial and Antitumor Agents
Research into pteridines and thiophene derivatives has explored their potential as antimalarial and antitumor agents. Synthesis strategies involving thiophene derivatives have led to compounds evaluated for their biological activities, highlighting the broader pharmacological research applications of thiophene and pyrimidine derivatives (Rosowsky et al., 1973).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-N-(1,1-dioxothiolan-3-yl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O4S/c9-7-6(13(14)15)3-10-8(12-7)11-5-1-2-18(16,17)4-5/h3,5H,1-2,4H2,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAXKXLBLUCIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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